![molecular formula C17H13BrO5 B5196743 2-(4-bromophenyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B5196743.png)
2-(4-bromophenyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic units or pre-formed intermediates. For example, the synthesis of similar benzodioxin-6-yl derivatives and bromophenyl compounds typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with electrophiles like bromoacetyl bromide in the presence of bases, followed by further functionalization with various substituents through nucleophilic substitution reactions or coupling reactions under basic conditions (Abbasi et al., 2020). The structural confirmation of synthesized compounds is usually achieved through spectroscopic methods such as IR, 1H-NMR, and EI-MS.
Molecular Structure Analysis
The determination of the molecular structure of these compounds is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography provide detailed information about the arrangement of atoms within the molecule. For instance, compounds structurally related to 2-(4-bromophenyl)-2-oxoethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate have been characterized to reveal their crystal structures, which inform on the molecular conformation and the potential for intermolecular interactions (Sapnakumari et al., 2014).
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5/c18-13-4-1-11(2-5-13)14(19)10-23-17(20)12-3-6-15-16(9-12)22-8-7-21-15/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVBVKKPIMYRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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